

Characterization of 2-Isopropyl-1H-benzo[d]imidazol-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Isopropyl-1H-benzo[d]imidazol-5-amine

Cat. No.: B157498

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological characteristics of **2-Isopropyl-1H-benzo[d]imidazol-5-amine**. Due to the limited availability of direct experimental data for this specific compound, this document combines available information with established principles of medicinal chemistry and organic synthesis to offer a thorough characterization.

Chemical Properties and Data

2-Isopropyl-1H-benzo[d]imidazol-5-amine is a heterocyclic aromatic compound belonging to the benzimidazole class. The presence of the isopropyl group at the 2-position and an amine group at the 5-position suggests its potential for diverse chemical reactions and biological interactions. The compound is commercially available, primarily as its dihydrochloride salt, which enhances its stability and solubility in aqueous media.

Property	Value	Source
IUPAC Name	2-isopropyl-1H-benzo[d]imidazol-5-amine	
Molecular Formula	C ₁₀ H ₁₃ N ₃	
Molecular Weight	175.23 g/mol	
CAS Number	1249777-45-4 (for a related isomer)	
Form	Available as dihydrochloride salt (C ₁₀ H ₁₅ Cl ₂ N ₃)	[1]
Molecular Weight (HCl)	248.15 g/mol	[1]
Purity (as HCl salt)	≥ 95%	[1]

Proposed Synthesis

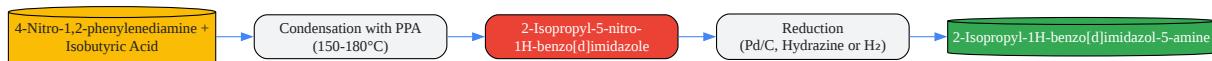
A plausible synthetic route for **2-Isopropyl-1H-benzo[d]imidazol-5-amine** involves the condensation of a substituted o-phenylenediamine with isobutyric acid, a common method for the formation of 2-substituted benzimidazoles.

Experimental Protocol: Synthesis of 2-Isopropyl-1H-benzo[d]imidazol-5-amine

This protocol is a proposed method based on established benzimidazole synthesis procedures.

Materials:

- 4-Nitro-1,2-phenylenediamine
- Isobutyric acid
- Polyphosphoric acid (PPA)
- Sodium hydroxide (NaOH) solution


- Ethyl acetate
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Palladium on carbon (10% Pd/C)
- Hydrazine hydrate or Hydrogen gas
- Methanol

Procedure:**Step 1: Synthesis of 2-Isopropyl-5-nitro-1H-benzo[d]imidazole**

- In a round-bottom flask, combine 4-nitro-1,2-phenylenediamine (1 equivalent) and isobutyric acid (1.2 equivalents).
- Add polyphosphoric acid (PPA) as a condensing agent and solvent.
- Heat the reaction mixture at 150-180°C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture to room temperature and carefully pour it into a beaker of ice water.
- Neutralize the acidic solution with a concentrated sodium hydroxide solution until a precipitate forms.
- Filter the precipitate, wash it with water, and dry it under a vacuum.
- Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-isopropyl-5-nitro-1H-benzo[d]imidazole.

Step 2: Reduction of the Nitro Group to Synthesize **2-Isopropyl-1H-benzo[d]imidazol-5-amine**

- Dissolve the 2-isopropyl-5-nitro-1H-benzo[d]imidazole (1 equivalent) in methanol.
- Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10% by weight).
- To this suspension, add hydrazine hydrate (3-5 equivalents) dropwise at room temperature, or alternatively, subject the mixture to a hydrogen atmosphere (balloon or Parr shaker).
- Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
- Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
- Evaporate the solvent from the filtrate under reduced pressure.
- Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane with triethylamine) to yield **2-Isopropyl-1H-benzo[d]imidazol-5-amine**.

[Click to download full resolution via product page](#)

Proposed synthesis workflow for **2-Isopropyl-1H-benzo[d]imidazol-5-amine**.

Predicted Spectroscopic Data

While specific experimental spectra for **2-Isopropyl-1H-benzo[d]imidazol-5-amine** are not readily available in the searched literature, the following are predicted data based on the compound's structure and known spectral data for similar benzimidazole derivatives.

¹H NMR Spectroscopy (Predicted)

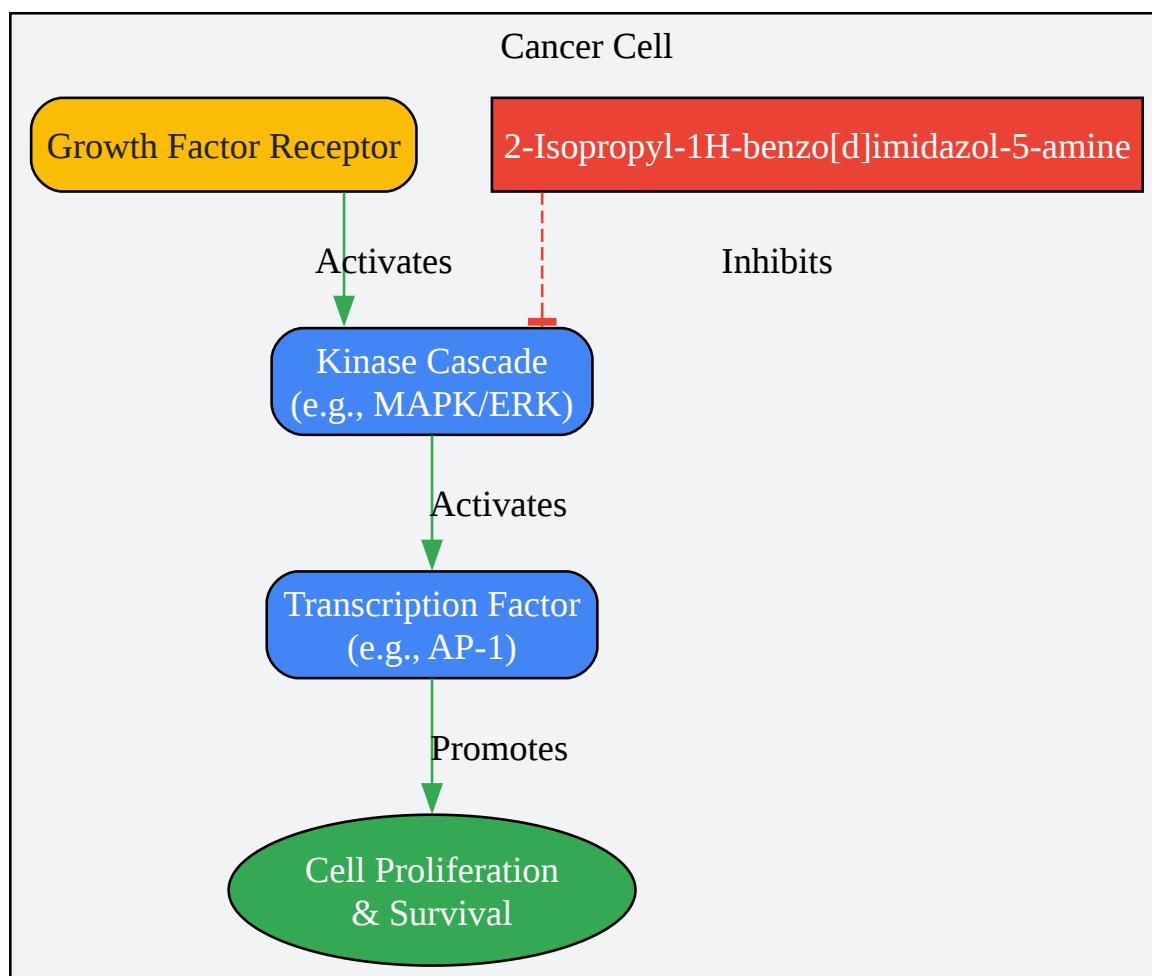
- δ 7.0-7.5 ppm (m, 3H): Aromatic protons on the benzimidazole ring. The exact splitting pattern will depend on the coupling constants between the protons at positions 4, 6, and 7.
- δ 4.5-5.5 ppm (br s, 2H): Protons of the amine group (-NH₂). The chemical shift can vary depending on the solvent and concentration.
- δ 3.0-3.5 ppm (septet, 1H): Methine proton (-CH) of the isopropyl group.
- δ 1.3-1.5 ppm (d, 6H): Methyl protons (-CH₃) of the isopropyl group.
- δ 11.5-12.5 ppm (br s, 1H): Imidazole N-H proton. This signal is often broad and may exchange with D₂O.

¹³C NMR Spectroscopy (Predicted)

- δ 155-160 ppm: C2 carbon of the benzimidazole ring.
- δ 130-145 ppm: Quaternary carbons of the benzene ring (C3a, C5, C7a).
- δ 100-125 ppm: CH carbons of the benzene ring (C4, C6, C7).
- δ 25-30 ppm: Methine carbon (-CH) of the isopropyl group.
- δ 20-25 ppm: Methyl carbons (-CH₃) of the isopropyl group.

Mass Spectrometry (Predicted)

- Expected [M]+: m/z = 175.1164 (for C₁₀H₁₃N₃).
- Major Fragmentation Pathways: Loss of a methyl group ([M-15]+), and cleavage of the isopropyl group. Further fragmentation of the benzimidazole ring is also expected.


Potential Biological Activity and Signaling Pathways

The benzimidazole scaffold is a well-established pharmacophore present in numerous FDA-approved drugs with a wide range of biological activities.^[2] Derivatives of 2-aminobenzimidazole, in particular, have shown promise as antimalarial, antimicrobial, and anticancer agents.^{[2][3]}

Based on the structural similarity to other biologically active benzimidazoles, **2-Isopropyl-1H-benzo[d]imidazol-5-amine** could potentially exhibit activities such as:

- Antimicrobial Activity: Many 2-substituted benzimidazoles display broad-spectrum antimicrobial effects.[4]
- Anticancer Activity: The benzimidazole core is found in several anticancer agents that can, for example, inhibit tubulin polymerization.[3]
- Kinase Inhibition: The structural features may allow for interaction with the ATP-binding site of various kinases, a common mechanism for anticancer and anti-inflammatory drugs.

A hypothetical signaling pathway that could be modulated by a benzimidazole derivative with kinase inhibitory activity is depicted below.

[Click to download full resolution via product page](#)

Hypothetical inhibition of a pro-proliferative signaling pathway.

Disclaimer: The biological activities and the signaling pathway presented are hypothetical and based on the activities of structurally related compounds. Experimental validation is required to confirm the actual biological profile of **2-Isopropyl-1H-benzo[d]imidazol-5-amine**.

Conclusion

2-Isopropyl-1H-benzo[d]imidazol-5-amine is a benzimidazole derivative with potential for further investigation in drug discovery and development. This guide provides a foundational understanding of its chemical properties, a proposed synthetic route, and predicted characterization data. The exploration of its biological activities, guided by the known pharmacology of the benzimidazole scaffold, represents a promising area for future research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cymitquimica.com [cymitquimica.com]
- 2. Discovery and development of 2-aminobenzimidazoles as potent antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 4. longdom.org [longdom.org]
- To cite this document: BenchChem. [Characterization of 2-Isopropyl-1H-benzo[d]imidazol-5-amine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b157498#characterization-of-2-isopropyl-1h-benzo-d-imidazol-5-amine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com